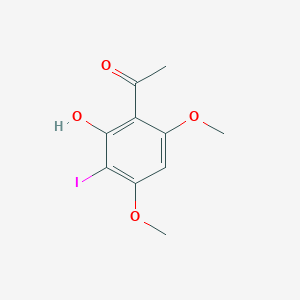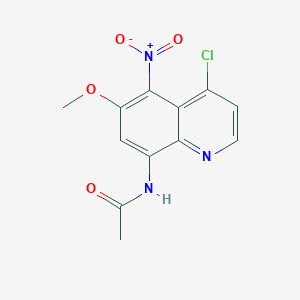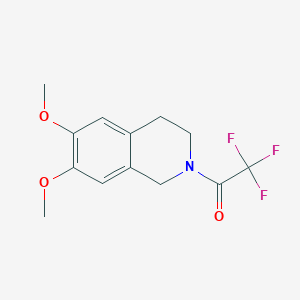
4-Chloro-2-(1,3-dithian-2-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-(1,3-dithian-2-yl)phenol, also known as CDP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
作用机制
The mechanism of action of 4-Chloro-2-(1,3-dithian-2-yl)phenol is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of cellular processes. 4-Chloro-2-(1,3-dithian-2-yl)phenol has been shown to inhibit the growth of bacteria and fungi by interfering with the synthesis of cell walls and membranes. It has also been shown to inhibit the replication of viruses by interfering with the viral life cycle.
Biochemical and Physiological Effects
4-Chloro-2-(1,3-dithian-2-yl)phenol has been shown to have various biochemical and physiological effects. It has been found to induce oxidative stress and DNA damage in bacterial cells. 4-Chloro-2-(1,3-dithian-2-yl)phenol has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 4-Chloro-2-(1,3-dithian-2-yl)phenol has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
One advantage of using 4-Chloro-2-(1,3-dithian-2-yl)phenol in lab experiments is its ability to inhibit the growth of bacteria, fungi, and viruses. This makes it a useful tool for studying the mechanisms of these microorganisms and developing new treatments for infections. However, one limitation of using 4-Chloro-2-(1,3-dithian-2-yl)phenol is its low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several potential future directions for research on 4-Chloro-2-(1,3-dithian-2-yl)phenol. One area of interest is its potential as a photosensitizer in photodynamic therapy. Further studies are needed to determine its efficacy and safety in this application. Additionally, 4-Chloro-2-(1,3-dithian-2-yl)phenol has been shown to have potential as an inhibitor of acetylcholinesterase, which could make it a useful tool for studying the mechanisms of Alzheimer's disease and developing new treatments. Further research is needed to determine its effectiveness in this application. Finally, more studies are needed to fully understand the mechanism of action of 4-Chloro-2-(1,3-dithian-2-yl)phenol and its potential applications in various fields of scientific research.
合成方法
4-Chloro-2-(1,3-dithian-2-yl)phenol can be synthesized through a multi-step process involving the reaction of 4-chlorophenol with 1,3-dithiane-2-carboxaldehyde in the presence of a base, followed by oxidation and deprotection steps. The yield of this synthesis method is reported to be around 50%.
科学研究应用
4-Chloro-2-(1,3-dithian-2-yl)phenol has been studied for its potential applications in various fields of scientific research. It has been found to exhibit antibacterial, antifungal, and antiviral properties. 4-Chloro-2-(1,3-dithian-2-yl)phenol has also been shown to have potential as a photosensitizer for use in photodynamic therapy, a cancer treatment that uses light to activate a photosensitizing agent. Additionally, 4-Chloro-2-(1,3-dithian-2-yl)phenol has been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitters in the brain.
属性
产品名称 |
4-Chloro-2-(1,3-dithian-2-yl)phenol |
|---|---|
分子式 |
C10H11ClOS2 |
分子量 |
246.8 g/mol |
IUPAC 名称 |
4-chloro-2-(1,3-dithian-2-yl)phenol |
InChI |
InChI=1S/C10H11ClOS2/c11-7-2-3-9(12)8(6-7)10-13-4-1-5-14-10/h2-3,6,10,12H,1,4-5H2 |
InChI 键 |
QMAKUFFCZCFCKM-UHFFFAOYSA-N |
SMILES |
C1CSC(SC1)C2=C(C=CC(=C2)Cl)O |
规范 SMILES |
C1CSC(SC1)C2=C(C=CC(=C2)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-chloro-N-[2-methyl-3-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B303289.png)

![N-[2-(3-chlorophenoxy)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B303293.png)
![2-[2-(3-chlorophenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B303294.png)
![N-[2-(3-chlorophenoxy)ethyl]-4-methylbenzenesulfonamide](/img/structure/B303295.png)



![2-[1,1'-Biphenyl]-4-yl-4-chloro-5-phenyl-1,3-oxazole](/img/structure/B303303.png)



![2-[4-(Benzyloxy)phenyl]-5-bromobenzo-1,4-quinone](/img/structure/B303309.png)